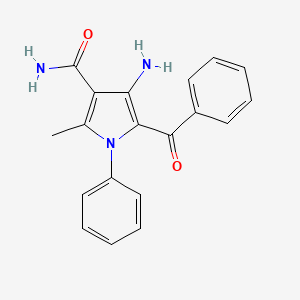![molecular formula C19H23N3O B5683870 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is a chemical compound that belongs to the class of azaspiro compounds. It has been found to have potential applications in scientific research due to its unique chemical structure and properties. The purpose of 5]decan-3-one.
Mécanisme D'action
The mechanism of action of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is not fully understood. However, it is believed to act through the inhibition of certain enzymes and receptors, leading to the modulation of various biochemical pathways. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. In addition, it has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one is its unique chemical structure, which makes it a promising candidate for drug discovery. It has also been found to have a wide range of biochemical and physiological effects, making it a versatile compound for scientific research. However, its synthesis method can be complex, and the compound may have limited solubility in certain solvents, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of its mechanism of action, which can provide insights into its potential applications in drug discovery. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one involves the reaction of 3-methylquinoxaline-2-carbaldehyde with 2-azaspiro[4.5]decan-3-one in the presence of a base and a solvent. The reaction proceeds through a nucleophilic addition-elimination mechanism and yields the desired product in good yield and purity.
Applications De Recherche Scientifique
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug discovery.
Propriétés
IUPAC Name |
2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-17(21-16-8-4-3-7-15(16)20-14)12-22-13-19(11-18(22)23)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSSRPJZAWGRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3CC4(CCCCC4)CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylquinoxalin-2-YL)methyl]-2-azaspiro[4.5]decan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)
![1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5683811.png)


![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5683834.png)

![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)
![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-chloro-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5683865.png)
![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)